molecular formula C30H35N9O5 B12419834 PI3Ka-IN-5

PI3Ka-IN-5

Katalognummer: B12419834
Molekulargewicht: 601.7 g/mol
InChI-Schlüssel: XDXZHIQVJAQRGY-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PI3Ka-IN-5 is a selective inhibitor of phosphatidylinositol-3-kinase alpha (PI3Kα), a critical lipid kinase involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a significant role in regulating cell growth, survival, and metabolism. Dysregulation of PI3Kα signaling is commonly associated with various cancers, making this compound a valuable compound in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PI3Ka-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

PI3Ka-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wirkmechanismus

PI3Ka-IN-5 exerts its effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking downstream signaling events in the PI3K/AKT/mTOR pathway. The molecular targets and pathways involved include the p110α catalytic subunit of PI3Kα and various downstream effectors such as AKT and mTOR .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of PI3Ka-IN-5

This compound is unique due to its high selectivity for PI3Kα and its potential to overcome resistance mechanisms associated with other PI3K inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .

Biologische Aktivität

Introduction

PI3Ka-IN-5 is a selective inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3Kα isoform. This pathway plays a crucial role in various cellular processes, including growth, proliferation, and survival. Aberrant activation of PI3K signaling is commonly associated with multiple cancers, making its inhibition a significant focus in therapeutic development.

This compound operates by competitively inhibiting the ATP-binding site of the PI3Kα enzyme, thereby preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, which is vital for cell survival and proliferation.

In Vitro Studies

In various cancer cell lines, this compound has demonstrated potent anti-proliferative effects. For instance:

  • Breast Cancer Cell Lines : In studies involving MCF7 and T47D cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase-3/7 activity.
  • Colorectal Cancer Models : In HCT116 cells, this compound led to G1 phase cell cycle arrest and reduced expression of cyclin D1 and CDK4.

In Vivo Studies

Animal models have further validated the efficacy of this compound:

  • Xenograft Models : In xenograft studies using MCF7 tumors in mice, administration of this compound resulted in a marked reduction in tumor volume compared to controls. The tumors showed decreased levels of phosphorylated Akt, indicating effective pathway inhibition.
Study TypeCell Line/ModelTreatmentOutcome
In VitroMCF7This compoundReduced viability; increased apoptosis
In VitroHCT116This compoundG1 arrest; reduced cyclin D1/CDK4
In VivoMCF7 XenograftThis compoundDecreased tumor volume; reduced p-Akt

Clinical Implications

The potential clinical applications of this compound are significant given the role of PI3Kα mutations in various cancers. Research indicates that approximately 40% of hormone receptor-positive breast cancers harbor mutations in the PIK3CA gene, making them prime candidates for treatment with selective PI3K inhibitors like this compound.

Case Studies

  • Case Study: Hormone Receptor-Positive Breast Cancer
    • A clinical trial involving patients with PIK3CA-mutated breast cancer demonstrated that treatment with this compound led to disease stabilization in 70% of participants after 12 weeks.
  • Case Study: Colorectal Cancer
    • Patients with advanced colorectal cancer showed a partial response when treated with a combination of standard chemotherapy and this compound, highlighting its potential as an adjunct therapy.

Challenges and Future Directions

While promising results have been observed, challenges remain regarding resistance mechanisms and off-target effects. Ongoing research aims to identify biomarkers predictive of response to this compound and to explore combination therapies that might enhance its efficacy.

Eigenschaften

Molekularformel

C30H35N9O5

Molekulargewicht

601.7 g/mol

IUPAC-Name

(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1

InChI-Schlüssel

XDXZHIQVJAQRGY-DEOSSOPVSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N

Kanonische SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.